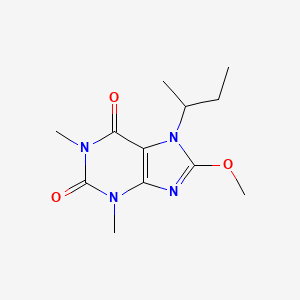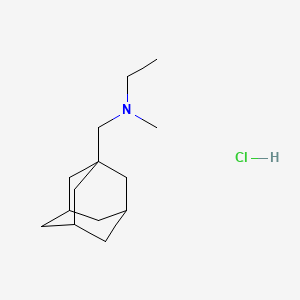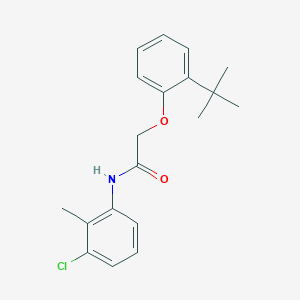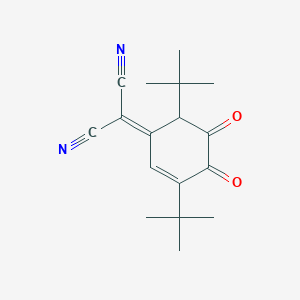
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BW 430C, is a purine derivative that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is not fully understood. However, it has been proposed that the compound inhibits viral replication by interfering with the early stages of the viral life cycle. Additionally, it has been suggested that 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, which is an enzyme involved in the production of uric acid. Additionally, it has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. Furthermore, it has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is its broad-spectrum antiviral activity. Additionally, it has been found to exhibit anticancer and anti-inflammatory activities, which make it a potentially useful compound for the treatment of various diseases. However, one of the limitations of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C. One direction is to investigate its potential as a therapeutic agent for the treatment of viral infections, cancer, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, particularly with respect to its antiviral and anticancer activities. Additionally, it would be interesting to investigate the structure-activity relationship of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C and to develop analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C involves the reaction of 8-methoxy-1,3-dimethylxanthine with sec-butylamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been extensively studied for its potential pharmacological properties. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 (HSV-1), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Additionally, 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been found to exhibit anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
7-butan-2-yl-8-methoxy-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-6-7(2)16-8-9(13-11(16)19-5)14(3)12(18)15(4)10(8)17/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLYNUMMTSOBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(N=C1OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)


![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)